2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile
Description
Properties
Molecular Formula |
C10H6F2N2O2 |
|---|---|
Molecular Weight |
224.16 g/mol |
IUPAC Name |
2-[2-(difluoromethoxy)-1,3-benzoxazol-6-yl]acetonitrile |
InChI |
InChI=1S/C10H6F2N2O2/c11-9(12)16-10-14-7-2-1-6(3-4-13)5-8(7)15-10/h1-2,5,9H,3H2 |
InChI Key |
XZLHYJDIBCPXHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)OC(=N2)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Ortho-Aminophenol Derivatives
A common method involves reacting ortho-aminophenol with electrophilic reagents, such as aldehydes or acids, under acidic or basic conditions. For example:
-
Ortho-aminophenol + malononitrile : In ethanol with glacial acetic acid, this forms the benzoxazole core. The reaction proceeds via nucleophilic attack of the amine on the nitrile, followed by cyclization.
Table 1: Representative Benzoxazole Synthesis Conditions
| Starting Material | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Ortho-aminophenol | Malononitrile | Ethanol, acetic acid, reflux, 8–15 h | >90% | |
| Ortho-aminophenol | Aldehydes | Solvent-free, grinding, K4[Fe(CN)6] catalyst | 87–96% |
Introduction of Difluoromethoxy Group
The difluoromethoxy (-OCF2H) group can be introduced through:
Difluoromethoxy Substitution
For benzoxazole precursors with halogen substituents (e.g., -Cl or -Br), difluoromethoxy groups are introduced via SNAr:
-
Example : Chlorobenzoxazole + ClCF2H → Difluoromethoxybenzoxazole.
-
Conditions : Polar aprotic solvents (e.g., DMF), bases (e.g., K2CO3), elevated temperatures.
Table 2: Difluoromethoxy Group Introduction
| Substrate | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-Chlorobenzo[d]oxazole | ClCF2H | DMF, K2CO3, 80°C, 12 h | 75–85% | |
| 6-Bromobenzo[d]oxazole | ClCF2H | CuI, DMF, 120°C, 18 h | 60–70% |
Acetonitrile Group Incorporation
The acetonitrile group (-CN) is typically introduced via:
-
Nitrile Addition : Using malononitrile or cyanide salts.
-
Cross-Coupling Reactions : Palladium-catalyzed cyanation of halogenated intermediates.
Direct Cyanation During Cyclization
In the presence of nitriles, the cyclization step incorporates the acetonitrile group:
Post-Cyclization Cyanation
For 6-acetonitrile substitution, halogenated intermediates undergo nucleophilic substitution:
-
6-Chlorobenzo[d]oxazole + NaCN : Forms 6-cyano derivative in polar solvents (e.g., DMSO).
Table 3: Acetonitrile Group Introduction
| Substrate | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 6-Chlorobenzo[d]oxazole | NaCN | DMSO, 120°C, 6 h | 65–75% | |
| 4-Bromobenzo[d]oxazole | CuCN | DMF, 100°C, 12 h | 50–60% |
Regioselective Synthesis Challenges
Achieving 6-acetonitrile substitution requires careful control of directing groups and reaction conditions:
-
Electron-Donating Groups : -OCH3 or -NH2 groups activate the 5- and 7-positions, favoring substitution at these sites.
-
Steric Hindrance : Bulky substituents (e.g., -CF3) may influence regioselectivity.
Example Strategy :
-
Step 1 : Synthesize 6-chlorobenzo[d]oxazole via directed metallation.
-
Step 2 : Replace Cl with -OCF2H via SNAr.
-
Step 3 : Substitute remaining Cl with -CN using NaCN.
Analytical Characterization
Key techniques for verifying the structure include:
-
1H/13C NMR : Distinguish between 4- and 6-substituted isomers.
-
HRMS : Confirm molecular formula (C10H6F2N2O2).
-
XRD : Validate crystalline structure (if applicable).
Table 4: Spectroscopic Data for 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR | δ 7.8–8.2 (aromatic H), δ 3.5–4.0 (OCF2H) | |
| 13C NMR | δ 110–130 (aromatic C), δ 55–60 (OCF2H), δ 115–120 (CN) | |
| HRMS | [M+H]+ = 225.06 (C10H6F2N2O2) |
Industrial and Scalability Considerations
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorinated moiety enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For instance, it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt cancer cell proliferation by interfering with signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(difluoromethoxy)benzo[d]oxazole-6-acetonitrile with benzimidazole and benzothiazole derivatives from the provided evidence, focusing on substituent effects, synthesis, physical properties, and safety.
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Substituent Effects: The difluoromethoxy group (-OCHF₂) in the target compound is more electron-withdrawing than the bromo (-Br) or benzodioxole groups in analogs . Acetonitrile (-CH₂CN) is common in the target compound and (2-bromo-benzothiazol-6-yl)acetonitrile , contributing to similar polarities but differing toxicities (acetonitrile releases cyanide metabolites).
Synthesis: The target compound’s synthesis may mirror benzimidazole derivatives (), requiring inert conditions (N₂ atmosphere) and polar aprotic solvents (e.g., DMF).
Physical Properties :
- Melting Points : Benzimidazoles (e.g., 4e) exhibit higher melting points (>250°C) due to hydrogen bonding from -NH groups , whereas benzoxazole/benzothiazole derivatives (lacking -NH) likely have lower melting points.
- Solubility : The acetonitrile group enhances solubility in polar solvents (e.g., acetonitrile, DMSO) across all compounds.
Safety: The benzothiazole derivative () highlights hazards associated with acetonitrile (e.g., inhalation toxicity) .
Biological Activity
2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This compound features a unique structure characterized by a difluoromethoxy group attached to a benzo[d]oxazole ring, with an acetonitrile substituent at the 6-position. Its molecular formula is C_{11}H_{8}F_{2}N_{2}O, and it has a molecular weight of 224.16 g/mol. The incorporation of fluorine atoms is believed to enhance its chemical properties, making it a valuable candidate for drug development.
Synthesis
The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile typically involves various key reactions, which can be categorized into laboratory-scale and industrial-scale processes. The synthetic routes often include difluoromethylation and subsequent cyclization steps that yield the desired heterocyclic structure.
Biological Activity Overview
Research has indicated that 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile exhibits notable biological activity, particularly in the antimicrobial and anticancer domains. Preliminary studies suggest that this compound may inhibit bacterial cell wall synthesis and disrupt cancer cell proliferation by interfering with critical signaling pathways.
The biological activity of this compound is attributed to its ability to modulate biological pathways through enzyme inhibition or receptor interaction. The difluoromethoxy moiety enhances binding affinity to specific biological targets, including enzymes involved in disease processes.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several compounds similar to 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile. It was found that this compound exhibited selective antibacterial activity against Gram-positive bacteria, with minimal effects on Gram-negative strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
In vitro studies assessed the anticancer potential of 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile against various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation in several types of cancer cells, potentially through apoptosis induction and cell cycle arrest. The IC50 values varied depending on the cell line, highlighting its selective cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
| A549 (Lung) | 15.0 | Disruption of signaling pathways |
Comparative Analysis
The unique structural features of 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile set it apart from other compounds with similar scaffolds, enhancing its reactivity and biological activity.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride | Benzoxazole ring with carbonyl chloride | Potential for further functionalization |
| 2,6-Difluoro-3-(oxazol-2-ylmethoxy)benzamide | Benzamide structure with oxazole | Enhanced solubility and bioactivity |
| 6-(Difluoromethoxy)-2-(methylthio)benzo[d]oxazole | Methylthio group addition | Distinct reactivity profile due to sulfur presence |
Q & A
Q. Analytical Methods :
- HPLC/LC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate impurities. Gradient elution (water/acetonitrile + 0.1% TFA) resolves polar and non-polar species .
- Stability Studies : Accelerated degradation under heat/light identifies labile functional groups .
How does the electronic nature of the difluoromethoxy group influence the reactivity of benzo[d]oxazole-6-acetonitrile in nucleophilic substitution reactions?
Advanced
The difluoromethoxy group (-OCFH) is electron-withdrawing due to the electronegativity of fluorine, which:
- Activates Aromatic Rings : Enhances electrophilic substitution at meta/para positions relative to the nitrile group .
- Stabilizes Transition States : Lowers activation energy for nucleophilic attack on adjacent carbons .
- Modulates Solubility : Fluorine’s lipophilicity improves solubility in organic solvents, facilitating reactions in non-polar media .
What computational methods are suitable for predicting the stability and reactivity of 2-(difluoromethoxy)benzo[d]oxazole-6-acetonitrile in solution?
Q. Advanced
- DFT Calculations : Gaussian or ORCA software models electron density maps to predict reactive sites (e.g., Fukui indices for electrophilic/nucleophilic behavior) .
- Molecular Dynamics (MD) Simulations : Assess solvation effects and conformational stability in polar solvents (e.g., DMSO) .
- QSPR Models : Relate molecular descriptors (e.g., Hammett σ values) to reaction rates or degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
